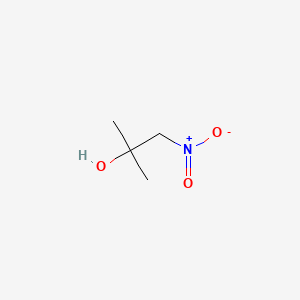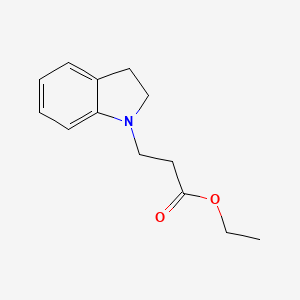![molecular formula C12H26N2O2 B6352826 Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate CAS No. 92036-91-4](/img/structure/B6352826.png)
Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate, also known as DEAP or N,N-diethylaminoethyl ethylamino propanoate, is a chemical compound that has gained attention in scientific research due to its unique chemical properties and potential applications. It has a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol .
Synthesis Analysis
The synthesis of this compound has been reported in scientific literature . The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material, producing 4-(methylamino)-3-nitrobenzoyl chloride, which then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound was prepared after the reduction of this compound .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol .科学的研究の応用
Diethylaminoethyl 3-aminopropanoate is used in various scientific research applications, including but not limited to biochemistry, molecular biology, and drug discovery. It is used as a reagent in the synthesis of various compounds, and as a substrate in enzyme assays. It is also used as a ligand in affinity chromatography, and as a buffer in protein purification.
作用機序
Diethylaminoethyl 3-aminopropanoate acts as a proton acceptor and donor, and can act as a catalyst in various biochemical reactions. It is also known to interact with proteins and other macromolecules, and can be used to modify their structure and function.
Biochemical and Physiological Effects
Diethylaminoethyl 3-aminopropanoate has been shown to have various biochemical and physiological effects. It can act as a chelator, and can bind to metal ions such as iron, zinc, and copper. It has also been found to inhibit the growth of certain bacteria, and to have anti-inflammatory and anti-tumor activities.
実験室実験の利点と制限
The use of Ethyl 3-{[3-(diethylamino)propyl]amino}propanoateethyl 3-aminopropanoate in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. It is also relatively stable, and has a low toxicity profile. However, it is not very soluble in organic solvents, and can be difficult to work with in certain applications.
将来の方向性
There are several possible future directions for the use of Ethyl 3-{[3-(diethylamino)propyl]amino}propanoateethyl 3-aminopropanoate in scientific research. It could be used in the development of novel drug delivery systems, or in the production of biodegradable polymers. It could also be used as a ligand in affinity chromatography, or in the synthesis of new compounds. Additionally, it could be used in the development of new diagnostic tools, or in the study of protein-ligand interactions.
合成法
Diethylaminoethyl 3-aminopropanoate can be synthesized by reacting 3-aminopropanoic acid with diethylamine in the presence of a catalyst such as pyridine. The reaction is carried out in a basic medium, and the resulting product is a colorless liquid.
特性
IUPAC Name |
ethyl 3-[3-(diethylamino)propylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-4-14(5-2)11-7-9-13-10-8-12(15)16-6-3/h13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQSJKMHXOCTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

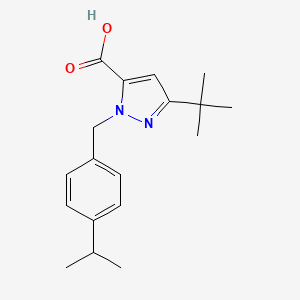
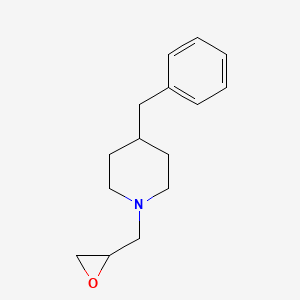

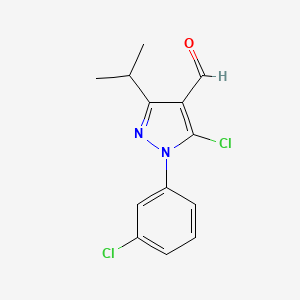
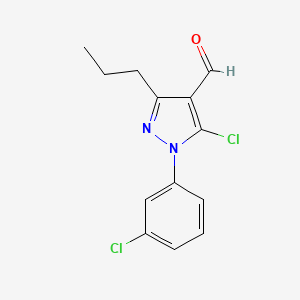



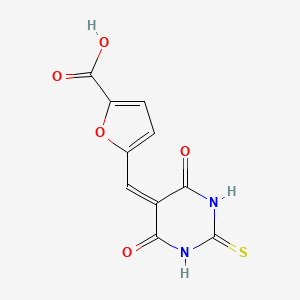
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)
